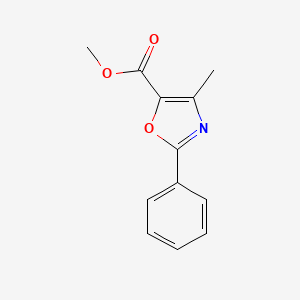
2,5-Difluoro-4-methoxyphenylboronic acid
Descripción general
Descripción
2,5-Difluoro-4-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and one methoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds. Although the provided papers do not directly discuss 2,5-difluoro-4-methoxyphenylboronic acid, they do provide insights into the behavior of similar compounds under various reaction conditions.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions followed by treatment with triisopropylborate, as seen in the synthesis of 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid . Similarly, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate . These methods could potentially be adapted for the synthesis of 2,5-difluoro-4-methoxyphenylboronic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is influenced by the substituents on the phenyl ring. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is crucial in preventing the coordination of amines to the boron atom, thus accelerating amidation reactions . The presence of fluorine and methoxy groups in 2,5-difluoro-4-methoxyphenylboronic acid would similarly affect its reactivity and the geometry of its molecular structure.
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, as demonstrated by the synthesis of heteroarylpyrimidines from 5-pyrimidylboronic acid derivatives . The reactivity of 2,5-difluoro-4-methoxyphenylboronic acid in such reactions would be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, which could affect the rate and selectivity of the coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of fluorine atoms can increase the acidity of the boronic acid, affecting its solubility and stability . The methoxy group, being an electron-donating substituent, could also impact the acid's solubility and its ability to form stable complexes with various reagents. The specific properties of 2,5-difluoro-4-methoxyphenylboronic acid would need to be determined experimentally, but insights can be drawn from related compounds discussed in the provided papers.
Aplicaciones Científicas De Investigación
Fluorescence Quenching Studies
2,5-Difluoro-4-methoxyphenylboronic acid is related to compounds like 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), which have been studied for their fluorescence quenching properties. These compounds demonstrate interesting behaviors in their interaction with light and other substances, making them useful in fluorescence studies and potentially in sensor applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies
Boronic acids, including those similar to 2,5-Difluoro-4-methoxyphenylboronic acid, are key in the design and synthesis of supramolecular assemblies. These assemblies, formed due to hydrogen bonding interactions, have significant implications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Catalytic Applications
The compound's close relatives have been utilized in palladium-catalyzed cross-coupling reactions, a critical process in organic synthesis. This indicates the potential of 2,5-Difluoro-4-methoxyphenylboronic acid in facilitating complex chemical reactions, which is vital in pharmaceutical synthesis and material science (Eguchi, Hoshino, & Ayame, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-difluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMUXDWCSVTVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395179 | |
| Record name | 2,5-Difluoro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-methoxyphenylboronic acid | |
CAS RN |
897958-93-9 | |
| Record name | 2,5-Difluoro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



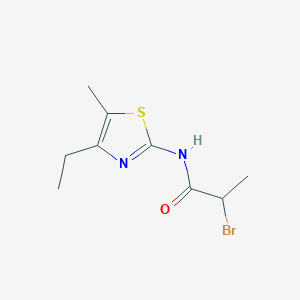
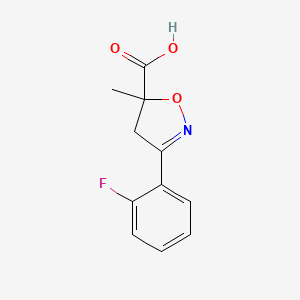
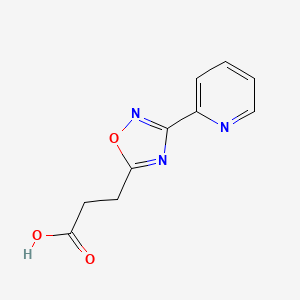
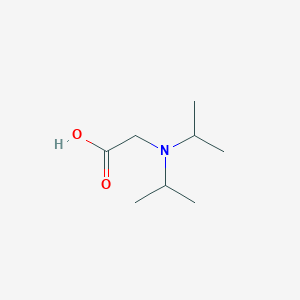
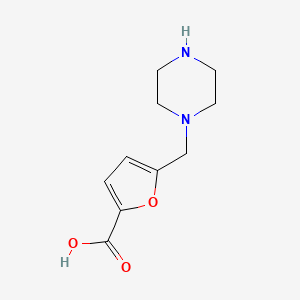
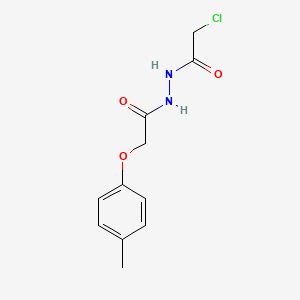



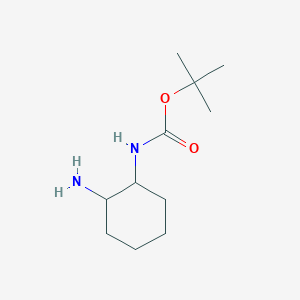
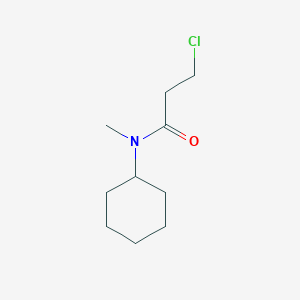
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

